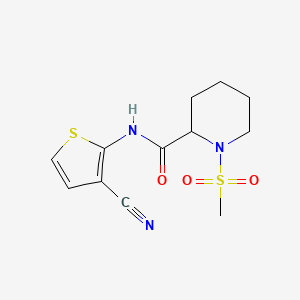
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide is an organic compound with diverse applications across various scientific fields. With a unique structure, this compound is characterized by its pyridazinone and cyclopropyl moieties. These structural features contribute to its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone ring, followed by the introduction of the cyclopropyl group. The final steps involve acylation to introduce the N-(4-(methylthio)phenyl)acetamide moiety.
Industrial Production Methods: Industrial synthesis of this compound can scale up through optimizing reaction conditions, such as temperature, solvent, and catalysts. Techniques like continuous flow synthesis may be employed to enhance yield and purity, ensuring cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, forming cyclopropyl ketones or alcohols.
Reduction: Reductive reactions can target the pyridazinone ring, potentially converting it into pyridazines.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Conditions often involve halogenating reagents, acids, or bases depending on the desired transformation.
Major Products:
Oxidation: Cyclopropyl ketones, alcohols.
Reduction: Pyridazines.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: This compound can act as a precursor in synthesizing other complex molecules due to its reactive functional groups.
Biology: In biological studies, it can serve as a potential lead compound in drug development for targeting specific enzymes or receptors.
Medicine: Research on its pharmacological properties suggests possible applications in treating certain medical conditions, including inflammatory diseases.
Industry: Its use in material science includes applications in creating novel polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
Mechanism: The compound's mechanism of action in biological systems can involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. Its structural motifs allow for interactions at the active site of these targets, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Receptors: Binding to receptors can trigger or block signaling pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
2-(2-oxopyridazin-1(2H)-yl)acetamide
4-(methylthio)phenylacetic acid derivatives
Cyclopropyl-substituted pyridazinone compounds
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-22-13-6-4-12(5-7-13)17-15(20)10-19-16(21)9-8-14(18-19)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKOTWCGBPBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)

![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)

![N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2996957.png)





